N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-2-3-9-11(19-15-14-9)12(17)13-6-10(16)8-4-5-18-7-8/h4-5,7,10,16H,2-3,6H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRRMKKADDMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the furan ring through cyclization reactions, followed by the introduction of the thiadiazole ring via cyclocondensation reactions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may yield the corresponding amine.
Scientific Research Applications
Case Studies
- A study demonstrated that derivatives similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide showed considerable growth inhibition against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The percent growth inhibition (PGI) was recorded at 75% for MDA-MB-231 and 68% for A549 cells after 48 hours of treatment .
Data Table: Anticancer Activity
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | MDA-MB-231 | 75 |
| Compound B | A549 | 68 |
| Compound C | OVCAR-8 | 85 |
The compound exhibits promising antimicrobial activity against various pathogens. Its structural components suggest enhanced interaction with microbial membranes or enzymatic pathways.
Case Studies
- An investigation into the antimicrobial efficacy of thiadiazole derivatives revealed that this compound displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. The MIC values were found to be around 32 μg/mL .
Data Table: Antimicrobial Activity
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 30 |
Research Insights
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and mediators. The presence of the amide group may enhance its bioactivity.
Case Studies
- In vivo studies demonstrated that similar compounds significantly reduced inflammatory markers in models of arthritis. The reduction in tumor necrosis factor-alpha (TNF-α) levels was notable, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Data Table: Anti-inflammatory Activity
| Model | Treatment Dose (mg/kg) | TNF-α Reduction (%) |
|---|---|---|
| Arthritis Model | 10 | 45 |
| Inflammatory Bowel Disease Model | 20 | 50 |
Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The furan moiety contributes to the aromatic character, improving the overall performance of the materials.
Case Studies
- Research on polymer composites containing thiadiazole derivatives demonstrated improved tensile strength and thermal resistance compared to traditional polymers .
Data Table: Material Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 25 | 150 |
| Polymer with Thiadiazole Derivative | 35 | 180 |
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-butyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific combination of functional groups and the length of the propyl chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring fused with a furan moiety and a hydroxyl group. Its chemical formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole precursors under controlled conditions. Recent studies have demonstrated that microwave-assisted synthesis can enhance yields and reduce reaction times compared to traditional methods .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. Studies have evaluated its antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
The MTT assay was employed to determine cell viability, revealing that certain derivatives exhibited promising activity. For instance, compounds derived from the same structural family showed IC50 values in the range of 10 to 30 µM against these cell lines .
Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for this compound. The interaction with VEGFR-2 suggests a mechanism involving inhibition of angiogenesis, which is crucial for tumor growth and metastasis .
Additional Biological Activities
Beyond anticancer properties, compounds in the thiadiazole class have been reported to exhibit:
- Antimicrobial Activity : Certain derivatives demonstrate effectiveness against bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
A recent study highlighted the synthesis and biological evaluation of various thiadiazole derivatives, including this compound. The research showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. Q1: What are the standard synthetic protocols for preparing N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?
A: The synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via condensation of N-phenylhydrazinecarboxamides with isothiocyanates in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Intermediates are characterized using and NMR spectroscopy to confirm structural integrity. Thin-layer chromatography (TLC) with silica gel plates (e.g., Merck Silica Gel 60 F254) is used to monitor reaction progress and purity .
Q. Q2: What analytical techniques are essential for verifying the purity and structure of this compound?
A:
- NMR spectroscopy : (400 MHz) and NMR in DMSO-d6 confirm functional groups and regiochemistry .
- Melting point analysis : Determined via open capillary tubes to assess crystallinity .
- Chromatography : TLC and HPLC (e.g., C18 columns with UV detection) ensure purity >95% .
Advanced Synthesis and Optimization
Q. Q3: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
A:
- Solvent selection : Refluxing in acetonitrile minimizes side reactions compared to polar aprotic solvents .
- Catalyst use : Triethylamine in DMF enhances cyclization efficiency by neutralizing acidic byproducts .
- Temperature control : Short reaction times (1–3 minutes) at reflux reduce decomposition .
Q. Q4: What strategies resolve impurities arising from incomplete cyclization or oxidation during synthesis?
A:
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) isolates the target compound from unreacted intermediates .
- Reductive workup : Sodium thiosulfate can remove excess iodine post-cyclization .
Biological Activity and Mechanisms
Q. Q5: What in vitro assays are recommended to evaluate the anticancer potential of this compound?
A:
- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .
Q. Q6: How can researchers investigate the mechanism of action for antimicrobial activity?
A:
- Membrane disruption assays : SYTOX Green uptake to test permeability in bacterial/fungal cells .
- Enzyme inhibition : Target-specific assays (e.g., β-lactamase for antibacterial activity) with IC calculations .
Stability and Degradation
Q. Q7: What are the optimal storage conditions to prevent hydrolytic degradation of this compound?
A:
Q. Q8: How can degradation pathways be mapped under accelerated stability conditions?
A:
- Forced degradation : Expose to heat (40–60°C), UV light, and varying pH (1–13).
- LC-MS analysis : Identify degradation products via molecular ion peaks and fragmentation patterns .
Advanced Methodological Challenges
Q. Q9: How should contradictory biological activity data (e.g., high in vitro but low in vivo efficacy) be addressed?
A:
Q. Q10: What computational tools are suitable for predicting structure-activity relationships (SAR)?
A:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA topoisomerase II) .
- QSAR models : Use Gaussian or CODESSA to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with activity .
Reproducibility and Validation
Q. Q11: How can batch-to-batch variability in synthesis be minimized for preclinical studies?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
